molecular formula C19H17ClN4O2 B2687109 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 315698-41-0

5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2687109
M. Wt: 368.82
InChI Key: OYXWIICNHVVGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Several synthetic methods exist for preparing this compound. Notably, a one-pot procedure involving the reaction of dibenzoylacetylene and triazole derivatives has been successfully employed. Thiamine hydrochloride (VB1) acts as an efficient promoter in this process, leading to excellent yields .


Molecular Structure Analysis

The molecular formula of Compound X is C17H15ClN4O2S . Its structure consists of a triazolo-pyrimidine ring fused with two aromatic rings: a chlorophenyl group and a dimethoxyphenyl group. The chlorine atom and methoxy substituents significantly influence its reactivity and properties .


Chemical Reactions Analysis

Compound X can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For instance, it may undergo transformations to form more complex heterocyclic systems. Further studies are needed to explore its reactivity with different reagents and functional groups .

properties

IUPAC Name

5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-25-17-8-5-13(9-18(17)26-2)16-10-15(12-3-6-14(20)7-4-12)23-19-21-11-22-24(16)19/h3-11,16H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXWIICNHVVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

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